molecular formula C8H15N5 B13256166 1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine

1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B13256166
M. Wt: 181.24 g/mol
InChI Key: KDBXMQRZLFKUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the triazole and piperidine rings makes it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-1,2,4-triazole-5-amine with 4-piperidone in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. For example, palladium-catalyzed hydrogenation can be employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogens or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antimicrobial agent.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-amine
  • 1-methyl-3-(piperidin-4-yl)-1H-imidazole-5-amine
  • 1-methyl-3-(piperidin-4-yl)-1H-tetrazole-5-amine

Uniqueness

1-methyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5-amine is unique due to its specific combination of the triazole and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

2-methyl-5-piperidin-4-yl-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H15N5/c1-13-8(9)11-7(12-13)6-2-4-10-5-3-6/h6,10H,2-5H2,1H3,(H2,9,11,12)

InChI Key

KDBXMQRZLFKUDU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2CCNCC2)N

Origin of Product

United States

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